3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1h-pyrazole
CAS No.:
Cat. No.: VC14665453
Molecular Formula: C6H7F2IN2
Molecular Weight: 272.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7F2IN2 |
---|---|
Molecular Weight | 272.03 g/mol |
IUPAC Name | 3-(difluoromethyl)-4-iodo-1,5-dimethylpyrazole |
Standard InChI | InChI=1S/C6H7F2IN2/c1-3-4(9)5(6(7)8)10-11(3)2/h6H,1-2H3 |
Standard InChI Key | UMTAFJREMBGUIQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C)C(F)F)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(difluoromethyl)-4-iodo-1,5-dimethylpyrazole, reflects its substitution pattern: a difluoromethyl group at position 3, an iodine atom at position 4, and methyl groups at positions 1 and 5 of the pyrazole ring . The 2D structure (Fig. 1) reveals a planar heterocyclic core with steric and electronic influences from the bulky iodine and electron-withdrawing difluoromethyl groups.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₇F₂IN₂ |
Molecular Weight | 272.03 g/mol |
IUPAC Name | 3-(difluoromethyl)-4-iodo-1,5-dimethylpyrazole |
SMILES | CC1=C(C(=NN1C)C(F)F)I |
InChIKey | UMTAFJREMBGUIQ-UHFFFAOYSA-N |
The 3D conformation, computed via PubChem’s tools, highlights intramolecular interactions such as van der Waals forces between the iodine and methyl groups, contributing to its stability .
Structural Analogues
A closely related isomer, 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole (PubChem CID: 132344004), demonstrates how positional isomerism affects physicochemical properties. With a molecular weight of 258.01 g/mol, this analogue lacks the 5-methyl group, resulting in reduced steric hindrance and altered reactivity .
Synthesis and Manufacturing
Halogenation Strategies
Step | Reagents/Conditions | Yield |
---|---|---|
Iodination | I₂, H₂SO₄, 0–5°C | ~75%* |
Cyclization | Methylhydrazine, NaI, 60°C | ~68%* |
*Theoretical yields based on analogous reactions . |
Physicochemical Properties
Spectroscopic Data
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¹H NMR: Expected signals at δ 2.3–2.6 ppm (methyl groups) and δ 6.1 ppm (difluoromethyl CF₂H).
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¹³C NMR: Peaks near δ 120 ppm (C-I) and δ 160 ppm (pyrazole carbons) .
Industrial Applications
Agrochemical Intermediates
The compound’s iodine and difluoromethyl groups make it a precursor for sulfonylurea herbicides and SDHI (succinate dehydrogenase inhibitor) fungicides. For example, it could undergo Ullmann coupling to introduce aryl groups for bioactive molecules like fluopyram .
Recent Developments and Future Directions
Recent patents (e.g., CN111362874B) emphasize improving regioselectivity in pyrazole synthesis to minimize isomers . Advances in catalytic iodination (e.g., using Pd/Cu systems) could enhance yields . Further research should prioritize:
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Full toxicological profiling.
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Application in asymmetric catalysis.
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